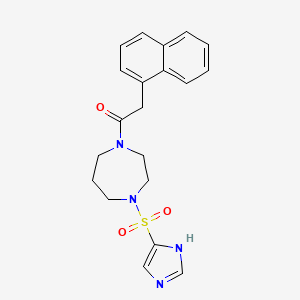

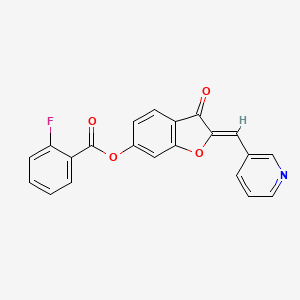

![molecular formula C21H21N5O3S B2746997 4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034234-18-7](/img/structure/B2746997.png)

4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, an imidazole ring, and a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring .

Scientific Research Applications

Sulfonamide-based Hybrid Compounds

Sulfonamides are a crucial class of compounds with a wide range of pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in designing sulfonamide hybrids have led to the development of two-component hybrids with enhanced biological activity. These hybrids often incorporate organic compounds such as coumarin, indole, quinoline, and pyridine, suggesting that the compound may also be part of innovative hybrid structures aimed at targeting various diseases (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Novel Synthesis Methods

Research into the synthesis of pyrido-fused imidazo[4,5-c]quinolines, through iodine–dimethyl sulfoxide (I2–DMSO) promoted oxidative cross-coupling and intramolecular cyclization, suggests potential methodologies for creating compounds with similar structures to the one . This method highlights the capacity for generating complex quinoline fused structures, which could be applicable in synthesizing the compound of interest, potentially leading to new therapeutic agents (Kale et al., 2016).

Antimicrobial Activity

Compounds incorporating quinoline and imidazole structures have been synthesized and shown to possess significant antimicrobial activity. This suggests that the compound could also be researched for its potential antimicrobial properties, offering a new avenue for the development of antibiotics or antiseptics (Kathrotiya et al., 2012).

Antitumor Activity

The development of novel pyrrolo[1,2-a]quinoline derivatives with significant antiproliferative and molecular docking studies indicates the potential of compounds with similar structures in cancer research. These derivatives exhibit promising activities against cancer cell lines, suggesting the compound of interest might also be valuable in exploring new anticancer therapies (Nanjappa et al., 2015).

Electroluminescence Applications

Research on electroluminescence and contact formation of similar imidazoquinoline compounds indicates potential applications in organic light-emitting devices (OLEDs). This suggests the possibility of the compound being explored for use in electronic and photonic devices, contributing to the development of new materials for display technologies (Albrecht et al., 2019).

properties

IUPAC Name |

11-oxo-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c27-19-5-4-15-13-17(14-16-6-10-26(19)20(15)16)30(28,29)24-9-12-25-11-8-23-21(25)18-3-1-2-7-22-18/h1-3,7-8,11,13-14,24H,4-6,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBZAAROZTXKKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCN4C=CN=C4C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746916.png)

![N-(4-ethylbenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2746917.png)

![(E)-2-Cyano-3-[1-(difluoromethyl)pyrrol-2-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2746921.png)

![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2746923.png)

![Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate](/img/structure/B2746924.png)

![2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2746930.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2746934.png)

![N-(4-acetylphenyl)-4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2746936.png)